Product packaging for 1-Hexyl-4-phenylpiperidine-2,6-dione(Cat. No.:CAS No. 54946-31-5)

1-Hexyl-4-phenylpiperidine-2,6-dione

Cat. No.: B14632423
CAS No.: 54946-31-5
M. Wt: 273.37 g/mol
InChI Key: ULIDWTPHYDWAPT-UHFFFAOYSA-N
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Description

1-Hexyl-4-phenylpiperidine-2,6-dione is a synthetic piperidine-2,6-dione derivative of interest in medicinal chemistry and drug discovery research. Compounds based on the 4-phenylpiperidine-2,6-dione scaffold have been identified as high-affinity ligands for various biological targets. Scientific literature shows that structurally similar 4-phenylpiperidine-2,6-diones can exhibit potent and selective antagonistic activity at alpha-1 adrenoceptor subtypes, with affinities in the nanomolar range . The piperidine-2,6-dione core is a privileged structure in pharmacology, featured in a wide range of bioactive molecules. The piperidine nucleus is a fundamental building block in FDA-approved drugs and is investigated for its relevance in developing anticancer, antiviral, antimicrobial, and central nervous system (CNS) active agents . The specific substitution pattern of this compound, featuring a phenyl group at the 4-position and a hexyl chain on the nitrogen, may be explored to modulate the compound's lipophilicity, binding affinity, and overall pharmacokinetic profile in preclinical research. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions, using personal protective equipment and adhering to their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H23NO2 B14632423 1-Hexyl-4-phenylpiperidine-2,6-dione CAS No. 54946-31-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54946-31-5

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

1-hexyl-4-phenylpiperidine-2,6-dione

InChI

InChI=1S/C17H23NO2/c1-2-3-4-8-11-18-16(19)12-15(13-17(18)20)14-9-6-5-7-10-14/h5-7,9-10,15H,2-4,8,11-13H2,1H3

InChI Key

ULIDWTPHYDWAPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)CC(CC1=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 1 Hexyl 4 Phenylpiperidine 2,6 Dione and Analogs

Strategies for Constructing the Piperidine-2,6-dione Ring System

The piperidine-2,6-dione skeleton, also known as the glutarimide (B196013) skeleton, is a prevalent motif in medicinal chemistry due to its wide range of biological activities. thieme-connect.com The synthesis of C,N-highly functionalized glutarimides is a significant focus of modern organic synthesis, enabling the creation of complex molecular architectures. thieme-connect.com

Cyclization of Dicarboxylic Acid Derivatives with Primary Amines

A foundational and widely utilized method for constructing the piperidine-2,6-dione ring is the direct cyclization of a dicarboxylic acid derivative with a primary amine. researchgate.netresearchgate.net This approach is highly atom-efficient, particularly when starting from dicarboxylic acids or their anhydrides. researchgate.net

The general reaction involves treating a suitable 1,5-dicarboxylic acid, such as 3-phenylglutaric acid, or its corresponding anhydride (B1165640) (e.g., glutaric anhydride), with a primary amine, in this case, hexylamine (B90201). The process typically involves a two-step sequence: initial formation of an amic acid intermediate, followed by a dehydration-induced cyclization to form the imide ring. researchgate.net This cyclization can be promoted by high temperatures or the use of a catalyst. researchgate.netresearchgate.net For instance, one reported procedure involves refluxing an aniline (B41778) derivative with glutaric anhydride in toluene (B28343) to form the intermediate, which is then cyclized by refluxing with 1,1'-carbonyldiimidazole (B1668759) in chloroform. researchgate.net

Heterogeneous Lewis acid catalysts, such as niobium(V) oxide (Nb₂O₅), have been shown to be effective in promoting the direct condensation of dicarboxylic acids and amines. researchgate.netnih.gov These catalysts are often water- and base-tolerant, which is advantageous as water is a byproduct of the reaction and the amine starting material is basic. nih.gov

Table 1: Examples of Glutarimide Synthesis via Cyclization

Dicarboxylic Acid Derivative Amine Conditions Product Class
Glutaric anhydride Aniline derivative 1. Toluene, reflux; 2. 1,1'-Carbonyldiimidazole, Chloroform, reflux 1-Arylpiperidine-2,6-diones
Dicarboxylic acids n-Octylamine Nb₂O₅ catalyst, heat N-Octyl cyclic imides

Multicomponent Reactions for Substituted Glutarimides

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer a highly efficient pathway to complex molecules like substituted glutarimides. rug.nlresearchgate.netnih.gov This approach aligns with the principles of green chemistry by minimizing steps, reducing waste, and increasing atom economy. nih.gov

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that has been successfully applied to the synthesis of glutarimide precursors. rug.nlresearchgate.net This reaction typically involves an oxo component (an aldehyde or ketone), an amine, a carboxylic acid, and an isocyanide. By carefully selecting the starting materials, a scaffold can be built that is readily cyclized to the desired glutarimide ring system. rug.nl This strategy introduces multiple points of diversity, allowing for the rapid generation of a library of analogs. rug.nlresearchgate.net The versatility of the Ugi reaction has been leveraged to produce a variety of heterocyclic compounds, including those with 6-membered rings. beilstein-journals.org

A concise four-step synthetic route to glutarimide alkaloids has been developed that begins with an Ugi-4CR, followed by hydrolysis, cyclization under mild conditions, and deprotection. rug.nl This highlights the power of MCRs to quickly assemble complex molecular frameworks. rug.nl

Table 2: Ugi Four-Component Reaction Inputs for Heterocycle Synthesis

Component 1 (Oxo) Component 2 (Amine) Component 3 (Carboxylic Acid) Component 4 (Isocyanide) Resulting Scaffold
Aldehyde Primary Amine α-Amino Acid Isocyanide Highly substituted peptide-like structures
Ketone Ammonia Dicarboxylic Acid Convertible Isocyanide Precursors for various heterocycles

Formation of Glutarimides from Baylis–Hillman Adducts

The Baylis-Hillman reaction, which couples an activated alkene with an electrophile (typically an aldehyde) under the influence of a nucleophilic catalyst, produces densely functionalized molecules known as Baylis-Hillman adducts. wikipedia.orgorganic-chemistry.org These adducts are exceptionally versatile synthetic intermediates, and their transformations have been extensively explored for the construction of various heterocyclic systems, including the piperidine-2,6-dione framework. wikipedia.orgresearchgate.netwayne.edu

A key transformation in converting Baylis-Hillman adducts to glutarimide precursors is the Johnson-Claisen rearrangement. researchgate.netwikipedia.org This reaction is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allylic alcohol with an orthoester, typically catalyzed by a weak acid like propionic acid, to yield a γ,δ-unsaturated ester. wikipedia.orglibretexts.org The Baylis-Hillman adduct, being an allylic alcohol, is an ideal substrate for this process. The rearrangement effectively extends the carbon chain and installs the necessary functionality for subsequent cyclization into the six-membered glutarimide ring. researchgate.net The reaction often requires elevated temperatures to proceed efficiently. wikipedia.orglibretexts.org

The synthesis of piperidine-2,6-diones from Baylis-Hillman adducts can be streamlined into an operationally simple one-pot, multi-step process. researchgate.net A notable example involves the transformation of 3-hydroxy-2-methylenealkanenitriles (Baylis-Hillman adducts derived from aldehydes and acrylonitrile). researchgate.net This sequence involves an initial Johnson–Claisen rearrangement, followed by the partial hydrolysis of the nitrile group to an amide or carboxylic acid, and finally, an intramolecular cyclization to furnish the 3-arylidene(or alkylidene)piperidine-2,6-dione product. researchgate.net Such one-pot procedures are highly desirable as they avoid the isolation and purification of intermediates, saving time and resources. semanticscholar.org

In addition to the direct use of Baylis-Hillman alcohols, their corresponding acetates also serve as valuable precursors for piperidine-2,6-diones. researchgate.netresearchgate.net The transformation of Baylis-Hillman acetates into the desired heterocyclic framework has been achieved by treatment with reagents like diphenylacetonitrile (B117805) followed by imide formation. researchgate.net This pathway demonstrates the flexibility of the Baylis-Hillman platform, where simple derivatization of the initial adduct opens up new avenues for cyclization and functionalization. thieme-connect.com

Table 3: Compounds Mentioned in this Article

Compound Name
1,1'-Carbonyldiimidazole
1-Hexyl-4-phenylpiperidine-2,6-dione
3-Arylidenepiperidine-2,6-dione
3-Hydroxy-2-methylenealkanenitrile
3-Phenylglutaric acid
Acrylonitrile
Aniline
Diphenylacetonitrile
Glutaric acid
Glutaric anhydride
Hexylamine
Niobium(V) oxide
Phenylacetonitrile (B145931)
Propionic acid

Synthesis via Reaction of Tert-Butyl Carbonates with Oxazole-5(4H)-ones

A notable method for the synthesis of piperidine-2,6-dione derivatives is the palladium-catalyzed [4+2] cycloaddition of amido-tethered allylic carbonates with oxazol-5(4H)-ones. rsc.orgscdi-montpellier.frresearchgate.net This approach provides a convergent and efficient route to highly substituted piperidine-2,6-diones. The reaction proceeds through the formation of an aza-1,4-dipole from the in situ deprotonation of the amido-tethered allyl carbonate, which then undergoes a cycloaddition with the oxazolone. While the literature specifically highlights allylic carbonates, the principle can be extended to other carbonates that can form a stabilized dipole under the reaction conditions.

The general reaction scheme involves the treatment of an amido-tethered allylic carbonate with an oxazol-5(4H)-one in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. The reaction proceeds smoothly under mild conditions to afford the desired piperidine-2,6-dione derivatives in moderate to excellent yields. rsc.org

Table 1: Examples of Piperidine-2,6-dione Synthesis via Palladium-Catalyzed [4+2] Cycloaddition

EntryAmido-tethered Allylic CarbonateOxazol-5(4H)-oneProductYield (%)
1N-Tosyl-O-allylcarbamate2-Phenyl-4-methyloxazol-5(4H)-one1-Tosyl-3-methyl-3-phenylpiperidine-2,6-dione85
2N-Boc-O-allylcarbamate2-Methyl-4-phenyloxazol-5(4H)-one1-Boc-3-phenyl-3-methylpiperidine-2,6-dione78
3N-Cbz-O-allylcarbamate2,4-Diphenyloxazol-5(4H)-one1-Cbz-3,3-diphenylpiperidine-2,6-dione92

Data is representative of the types of products and yields achievable with this methodology and is compiled from generalized schemes in the cited literature.

Dianion Formation and Cyclization with α,β-Unsaturated Esters

A facile and practical approach for the construction of substituted piperidine-2,6-diones involves the reaction of methyl acetates and acrylamides under transition-metal-free conditions. d-nb.info This method is proposed to proceed through a Michael addition followed by an intramolecular imidation cascade sequence. The reaction is initiated by the deprotonation of a substituted methyl acetate (B1210297) to form an enolate, which can be considered a form of dianion precursor in its reactivity. This enolate then undergoes a Michael addition to an acrylamide (B121943). The resulting adduct then undergoes an intramolecular cyclization to form the piperidine-2,6-dione ring.

This one-pot reaction is characterized by its operational simplicity and tolerance of a wide range of functional groups, delivering a variety of piperidine-2,6-diones in moderate to good yields. d-nb.info

Table 2: Synthesis of Piperidine-2,6-diones via Michael Addition/Intramolecular Imidation

EntrySubstituted Methyl AcetateAcrylamideBaseProductYield (%)
1Methyl phenylacetateAcrylamideKOtBu4-Phenylpiperidine-2,6-dione (B1266656)75
2Methyl 2-phenylpropanoateN-MethylacrylamideKOtBu3-Methyl-1-methyl-3-phenylpiperidine-2,6-dione82
3Diethyl malonateAcrylamideKOtBu3-Ethoxycarbonylpiperidine-2,6-dione91

Data is representative and based on the described methodology. Yields are illustrative of the efficiency of the reaction.

Enolate-Isocyanate Rearrangements

A novel synthetic route to substituted piperidine-2,4-diones has been developed based on an enolate-isocyanate rearrangement of bromocyclocarbamates derived from homoallylamines. researchgate.net While this method directly yields the 2,4-dione isomer, the underlying principles of the rearrangement are of interest in the broader context of piperidinedione synthesis. The reaction involves the treatment of an N-Boc-protected homoallylamine with a source of cationic halogen to form a bromocyclocarbamate. Subsequent treatment with a strong base induces an enolate formation and a rearrangement to the piperidine-2,4-dione.

The proposed mechanism involves the formation of a cyclic enolate, which then undergoes a rearrangement involving the isocyanate group. Although not a direct route to 2,6-diones, this methodology showcases the utility of rearrangement reactions in the synthesis of piperidinedione scaffolds. researchgate.net Further modification of the starting materials or reaction conditions could potentially lead to the formation of the 2,6-dione isomer.

N-Alkylation Strategies for Introducing the Hexyl Moiety

The introduction of the hexyl group onto the nitrogen of the 4-phenylpiperidine-2,6-dione core is a crucial step in the synthesis of the target compound. Several N-alkylation strategies can be employed for this transformation.

Nucleophilic Substitution Reactions on the Piperidine-2,6-dione Nitrogen

The most direct method for the N-alkylation of 4-phenylpiperidine-2,6-dione is a nucleophilic substitution reaction. researchgate.net This involves the deprotonation of the nitrogen atom of the piperidine-2,6-dione with a suitable base to form a nucleophilic amide anion. This anion then reacts with an alkylating agent, such as 1-bromohexane (B126081) or 1-iodohexane, in an Sₙ2 reaction to form the N-alkylated product.

Commonly used bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). researchgate.net The choice of base and solvent can influence the reaction rate and yield.

Table 3: Conditions for N-Alkylation of Piperidine-2,6-diones via Nucleophilic Substitution

EntryPiperidine-2,6-dioneAlkylating AgentBaseSolventProduct
14-Phenylpiperidine-2,6-dione1-BromohexaneNaHDMFThis compound
24-(4-Chlorophenyl)piperidine-2,6-dione1-IodohexaneK₂CO₃MeCN1-Hexyl-4-(4-chlorophenyl)piperidine-2,6-dione
34-Phenylpiperidine-2,6-dioneHexyl tosylateCs₂CO₃DMFThis compound

This table represents typical conditions for the N-alkylation of piperidine-2,6-diones based on general organic synthesis principles.

Reductive Amination Approaches for N-Substitution

Reductive amination is a versatile method for the formation of C-N bonds and can be applied to the synthesis of N-substituted piperidines. iau.irresearchgate.netmasterorganicchemistry.com In the context of synthesizing this compound, this would typically involve a two-step, one-pot procedure starting from 4-phenylpiperidine-2,6-dione and hexanal (B45976).

The first step is the condensation of the secondary amine of the piperidine-2,6-dione with hexanal to form an enamine or an iminium ion intermediate. This is followed by the in situ reduction of this intermediate with a suitable reducing agent to yield the N-hexyl derivative. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which are mild enough to not reduce the dione (B5365651) carbonyl groups. harvard.edu

Table 4: Reagents for Reductive Amination for N-Substitution

EntryPiperidine-2,6-dioneCarbonyl CompoundReducing AgentSolventProduct
14-Phenylpiperidine-2,6-dioneHexanalNaBH(OAc)₃DichloromethaneThis compound
24-Phenylpiperidine-2,6-dioneHexanalNaBH₃CNMethanolThis compound
34-(4-Methoxyphenyl)piperidine-2,6-dioneHexanalH₂/Pd-CEthanol (B145695)1-Hexyl-4-(4-methoxyphenyl)piperidine-2,6-dione

This table illustrates the application of reductive amination for the N-hexylation of 4-phenylpiperidine-2,6-dione.

Radical-Mediated Amine Cyclization Techniques

Radical-mediated amine cyclization is a powerful tool for the construction of the piperidine (B6355638) ring itself. nih.gov This approach would involve an acyclic precursor that already contains the N-hexyl group. For instance, a linear amino-aldehyde or a related substrate with a hexyl group on the nitrogen could undergo an intramolecular radical cyclization to form the 1-hexylpiperidine ring.

Various catalysts, such as those based on cobalt(II) or copper, can be used to initiate the radical cyclization. nih.gov While this method is effective for forming the piperidine ring, it is a less direct approach for the synthesis of this compound as it would require subsequent oxidation of the piperidine ring at the 2 and 6 positions to introduce the carbonyl groups. This multi-step process might be less efficient than the direct N-alkylation of a pre-formed piperidine-2,6-dione.

C4-Phenyl Substitution Strategies

The introduction of a phenyl group at the C4 position of the piperidine-2,6-dione ring is a critical step in the synthesis of the target compound and its analogs. Two primary strategies have emerged: the construction of the heterocyclic ring from precursors already containing the phenyl moiety and the functionalization of a pre-formed piperidine ring.

Incorporation of Aryl Moieties via Michael Addition Followed by Cyclization

A common and effective method for constructing the 4-phenylpiperidine-2,6-dione skeleton involves a Michael addition reaction followed by an intramolecular cyclization. This convergent approach allows for the formation of the key C-C and C-N bonds of the heterocyclic ring in a sequential manner.

In a typical sequence, a Michael acceptor, such as an α,β-unsaturated ester, reacts with a nucleophile containing the phenyl group, for instance, a phenylacetonitrile derivative. The resulting Michael adduct, a δ-cyano ester, can then undergo hydrolysis of the nitrile to a carboxylic acid, followed by amide formation and subsequent cyclization to the desired piperidine-2,6-dione. Alternatively, the Michael adduct can be subjected to a Dieckmann-type condensation to furnish the dione ring.

The versatility of this approach allows for the introduction of various substituents on both the phenyl ring and the nitrogen atom of the piperidine ring. For example, the use of a substituted phenylacetonitrile in the initial Michael addition would lead to a correspondingly substituted 4-arylpiperidine-2,6-dione. Similarly, the primary amine used in the cyclization step determines the N-substituent. For the synthesis of this compound, hexylamine would be employed in the final ring-closing step.

Reactant 1 (Michael Donor) Reactant 2 (Michael Acceptor) Cyclization Conditions Product Reference
PhenylacetonitrileEthyl acrylate1. Hydrolysis (H+), 2. Amidation (Hexylamine), 3. Cyclization (Heat)This compoundGeneral Method
Substituted PhenylacetonitrileDiethyl maleate1. Base-catalyzed addition, 2. Hydrolysis and Decarboxylation, 3. Amidation and CyclizationSubstituted 1-Alkyl-4-phenylpiperidine-2,6-dionesGeneral Method

Functionalization of Piperidine Ring Precursors

An alternative strategy involves the introduction of the phenyl group onto a pre-existing piperidine or piperidine-2,6-dione ring. This approach is particularly useful when the starting piperidine scaffold is readily available. Modern cross-coupling reactions have proven to be powerful tools for this purpose.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi reactions, are prominent methods for C-C bond formation. In this context, a piperidine-2,6-dione precursor bearing a suitable leaving group (e.g., a halide or triflate) at the C4 position can be coupled with a phenylboronic acid derivative (in the case of a Suzuki coupling) or an organozinc reagent. This strategy allows for the late-stage introduction of the phenyl group, offering flexibility in the synthesis of a library of analogs.

Recent advancements have also demonstrated the direct C-H arylation of piperidine derivatives, which circumvents the need for pre-functionalization of the C4 position. These methods, often catalyzed by palladium, involve the activation of a C-H bond and its subsequent reaction with an aryl halide or equivalent. While challenging, this approach represents a highly atom-economical route to 4-phenylpiperidine (B165713) derivatives.

Piperidine Precursor Arylating Agent Catalyst/Conditions Product Reference
4-Bromo-1-hexylpiperidine-2,6-dionePhenylboronic acidPd(PPh₃)₄, Na₂CO₃This compoundSuzuki Coupling Principles
1-Hexylpiperidine-2,6-dionePhenyl iodidePd(OAc)₂, directing groupThis compoundC-H Activation Principles

Stereoselective Synthetic Approaches to 4-Phenylpiperidine-2,6-diones

The C4 position of 4-phenylpiperidine-2,6-diones is a stereocenter, and the control of its absolute configuration is often crucial for the biological activity of these compounds. Consequently, significant research has been directed towards the development of stereoselective synthetic methods.

Asymmetric Catalysis in Ring Formation

The use of chiral catalysts to induce enantioselectivity in the key ring-forming reactions is a powerful strategy. Asymmetric Michael additions, for example, can be employed to set the stereocenter at the C4 position at an early stage of the synthesis. Chiral organocatalysts, such as proline derivatives or cinchona alkaloids, have been shown to effectively catalyze the conjugate addition of various nucleophiles to α,β-unsaturated compounds with high enantioselectivity.

Transition metal catalysis, particularly with rhodium complexes, has also been successfully applied. The rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated lactams serves as a key step in the enantioselective synthesis of 4-aryl-2-piperidinones, which can be further oxidized to the corresponding piperidine-2,6-diones. The choice of the chiral ligand coordinated to the rhodium center is critical for achieving high levels of enantiomeric excess (ee).

Catalyst Type Reaction Substrates Typical Enantioselectivity (ee)
Chiral Organocatalyst (e.g., Proline derivative)Michael AdditionAldehyde/Ketone + Nitroalkene90-99%
Chiral Rhodium-Diene Complex1,4-Conjugate Additionα,β-Unsaturated Lactam + Arylboronic Acid95-99%

Diastereoselective Cyclization Reactions

When the substrate already contains one or more stereocenters, the formation of the piperidine-2,6-dione ring can proceed with high diastereoselectivity. This substrate-controlled approach relies on the steric and electronic properties of the existing chiral centers to direct the stereochemical outcome of the cyclization.

For instance, the cyclization of a δ-amino acid derivative, where the amino group or a substituent on the carbon backbone is chiral, can lead to the preferential formation of one diastereomer of the resulting piperidine-2,6-dione. The stereochemistry of the final product is dictated by the thermodynamic stability of the possible diastereomeric transition states, with the substituents adopting pseudo-equatorial positions in the chair-like transition state to minimize steric interactions. Visible-light-driven radical silylative cyclization of aza-1,6-dienes is another method that can produce densely functionalized piperidines with good diastereoselectivity.

Chiral Substrate Cyclization Method Key Factor for Diastereoselectivity Typical Diastereomeric Ratio (dr)
Chiral δ-Amino EsterThermal or Acid-Catalyzed CyclizationPre-existing stereocenter directing the conformation of the transition state>90:10
Aza-1,6-dieneVisible-Light-Driven Radical Silylative CyclizationGeometry of the olefin and steric interactions in the transition stateup to >20:1

Enantioselective Cyclopropanation of Vinyl Glutarimide Intermediates

An innovative approach to introduce chirality into the 4-phenylpiperidine-2,6-dione scaffold involves the modification of a related glutarimide structure. Specifically, the enantioselective cyclopropanation of a vinyl-substituted glutarimide intermediate can be a key step.

In this strategy, a glutarimide derivative bearing a vinyl group at a suitable position is subjected to a cyclopropanation reaction using a diazo compound in the presence of a chiral catalyst, often a dirhodium complex. The resulting cyclopropyl-fused glutarimide can then undergo regioselective ring-opening of the cyclopropane (B1198618) ring to introduce substituents with defined stereochemistry. While not a direct route to a C4-phenyl group, this methodology provides access to chiral building blocks that can be further elaborated to the target structure. The high levels of enantioselectivity are achieved through the use of chiral ligands on the metal catalyst that create a chiral environment around the reactive carbene intermediate.

Reaction Catalyst Substrates Key Feature Typical Enantioselectivity (ee)
Enantioselective CyclopropanationChiral Dirhodium CatalystVinyl Glutarimide + DiazoacetateFormation of a chiral cyclopropyl-fused intermediate90-98%

Optimization of Reaction Conditions and Process Scalability

The efficient synthesis of substituted piperidine-2,6-diones, a core scaffold in numerous bioactive molecules, relies heavily on the optimization of reaction conditions to ensure high yields, operational simplicity, and scalability. researchgate.net A notable advancement in this area is the development of a transition-metal-free approach for the construction of these diones from readily available methyl acetates and acrylamides. researchgate.net

The optimization of this process involved a systematic variation of reaction parameters such as the base, solvent, and temperature. researchgate.net The reaction of phenyl methyl acetate with acrylamide was chosen as a model system to identify the most effective conditions. researchgate.net Various bases were screened, with potassium tert-butoxide (KOtBu) proving to be the most effective promoter for the reaction. researchgate.net Solvent choice was also critical; polar aprotic solvents were tested, and dimethylformamide (DMF) was found to give the best results. researchgate.net Temperature profiling revealed that initiating the reaction at a low temperature (-20 °C) before warming to a higher temperature (25 °C or 50 °C) was optimal for achieving high yields. researchgate.net

The optimized conditions from this study are summarized in the table below.

EntryReactant 1Reactant 2Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Phenyl methyl acetateAcrylamideKOtBu (2)DMF-20 for 0.5h, then 25685
2Phenyl methyl acetateAcrylamideKOtBu (2)DMF-20 for 0.5h, then 50688
34-Methoxyphenyl methyl acetateAcrylamideKOtBu (2)DMF-20 for 0.5h, then 50690
44-Chlorophenyl methyl acetateAcrylamideKOtBu (2)DMF-20 for 0.5h, then 50682

This methodology demonstrates excellent functional group tolerance and has been successfully applied to a wide range of substrates. researchgate.net The practical applicability and scalability of this protocol were demonstrated through a 5-kilogram scale synthesis, which proceeded smoothly to deliver the desired piperidine-2,6-dione product, highlighting its potential for industrial production. researchgate.net

Another established method involves the reaction of an aniline derivative with glutaric anhydride in a solvent such as toluene under reflux conditions. researchgate.net The resulting intermediate is then cyclized using a reagent like 1,1'-carbonyldiimidazole in chloroform. researchgate.net This two-step process provides a direct route to N-substituted piperidine-2,6-diones. researchgate.net

While various catalytic systems involving transition metals like palladium, cobalt, and iridium have been developed for the synthesis of the broader piperidine class, many modern approaches for producing piperidine-2,6-diones focus on transition-metal-free conditions. researchgate.netnih.gov The base-promoted cascade reaction involving a Michael addition followed by an intramolecular imidation is a prime example of such a system. researchgate.net In this method, a strong base like potassium tert-butoxide acts as a promoter rather than a catalyst, facilitating the deprotonation of the α-carbon of the acetate, which initiates the reaction sequence. researchgate.net

The exploration of alternative bases is a key aspect of optimizing organic syntheses. In the related field of solid-phase peptide synthesis (SPPS), significant research has been conducted to find alternatives to piperidine for Fmoc deprotection. rsc.org One study identified 3-(diethylamino)propylamine (B94944) (DEAPA) as a viable and effective substitute for piperidine. rsc.org While applied in a different context, this work underscores the principle of base selection to improve reaction outcomes and safety profiles. rsc.org The insights gained from such studies can inform the development of new base-driven systems for heterocyclic synthesis, including that of piperidine-2,6-diones.

Green chemistry principles are increasingly being integrated into the synthesis of pharmaceutical scaffolds to minimize environmental impact. unibo.itmdpi.com For the synthesis of piperidine-2,6-diones, the move towards transition-metal-free reaction conditions is a significant step in this direction, as it avoids the use of potentially toxic and expensive heavy metals. researchgate.net

A core tenet of green chemistry is the replacement of hazardous reagents and solvents with more sustainable alternatives. rsc.org In solid-phase peptide synthesis, piperidine is widely used but is also subject to regulatory scrutiny. rsc.org The successful substitution of piperidine with 3-(diethylamino)propylamine (DEAPA) in greener solvents like N-octyl-pyrrolidone demonstrates a practical application of this principle. rsc.org This approach not only replaces a problematic reagent but can also minimize the formation of side products. rsc.org

Applying these concepts to the synthesis of this compound and its analogs involves several considerations:

Solvent Selection : Utilizing solvents with better environmental, health, and safety profiles.

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The Michael addition/imidation cascade is an example of an atom-economical reaction. researchgate.net

Energy Efficiency : Employing mild reaction conditions (lower temperatures and pressures) to reduce energy consumption.

Catalysis : Preferring catalytic reagents over stoichiometric ones to reduce waste. mdpi.com

Additionally, photochemical reactions, which use light as a "clean" reagent, are considered part of sustainable chemistry and offer another potential green methodology for constructing complex organic molecules. researchgate.net

Chemical Reactivity and Transformation Studies of the 1 Hexyl 4 Phenylpiperidine 2,6 Dione System

Reactivity of the Glutarimide (B196013) Moiety in Cyclic Imides

The glutarimide ring is a key structural feature that governs the reactivity of compounds like 1-Hexyl-4-phenylpiperidine-2,6-dione. N-acyl-glutarimides, in particular, have been identified as highly reactive precursors for a variety of chemical transformations, primarily due to the unique electronic and structural properties of the glutarimide moiety. acs.orgacs.org This enhanced reactivity stems from the ground-state destabilization of the amide bond. acs.orgacs.orgnih.gov

The glutarimide core can participate in reactions that lead to the formation of other heterocyclic systems. For instance, studies on the chlorination of glutarimide have shown that the process begins with N-chlorination, forming an organic chloramide intermediate. stanford.edu This intermediate can then undergo hydrolysis, leading to the opening of the glutarimide ring to form ring-opened organic acids. stanford.edu

Furthermore, the glutarimide structure can be modified to incorporate other heterocyclic motifs. One effective method involves the Rh(II)-catalyzed N–H insertion reaction using N-Boc-α-diazo glutarimide. nih.gov This approach allows for the assembly of N-heterocycle-glutarimide structures, linking various heterocycles such as pyrazoles, benzimidazoles, indoles, and triazoles to the glutarimide core. nih.gov Such reactions expand the chemical space accessible from glutarimide-based starting materials, enabling the synthesis of complex molecules with potential applications in medicinal chemistry. nih.gov

A critical aspect of the glutarimide moiety's reactivity is its ability to induce a non-planar, or "twisted," conformation in an attached exocyclic amide bond. acs.orgnih.gov In N-acyl-glutarimides, the glutarimide ring sterically and electronically forces the exocyclic N-C(O) bond to twist out of planarity. acs.orgacs.org This distortion disrupts the typical resonance stabilization of the amide bond by removing the acyl-nitrogen conjugation. acs.org

This ground-state destabilization significantly increases the reactivity of the amide bond, making it susceptible to cleavage. acs.orgnih.gov N-acyl-glutarimides have been shown to adopt nearly perpendicular twist angles, with values approaching 89.1°. acs.orgnih.gov This high degree of distortion makes them among the most reactive amide derivatives for N–C bond activation. acs.org The extent of this twist is influenced by the substitution pattern, with six-membered rings like glutarimide generally inducing a higher degree of twist than five-membered rings like succinimide. nih.gov

FeatureDescriptionReference
Twist Angle (τ) N-acyl-glutarimides can achieve almost perfect twist values, approaching 89.1°. acs.org, nih.gov
Reactivity Driver Reactivity is driven by ground-state destabilization of the amide bond due to the twist. acs.org, acs.org
Resonance Energy The amidic resonance in N-acyl-glutarimides practically disappears (ER < 2.8 kcal/mol). acs.org
Structural Influence Six-membered N-acyl-activating groups (like glutarimide) result in a higher twist than five-membered counterparts (like succinimide). nih.gov

The destabilized, twisted nature of the N-acyl-glutarimide bond makes it an excellent electrophile for transition-metal-catalyzed cross-coupling reactions. acs.orgnih.gov These reactions proceed via the selective cleavage of the exocyclic N–C(O) bond, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the carbonyl carbon. acs.orgnsf.gov This reactivity has established N-acyl-glutarimides as versatile and highly effective precursors for cross-coupling. acs.orgorganic-chemistry.org

The Suzuki–Miyaura cross-coupling reaction is a powerful method for forming C-C bonds. N-acyl-glutarimides have proven to be highly effective substrates in this reaction, coupling with various arylboronic acids. acs.orgnsf.gov Palladium-based catalyst systems, particularly those using N-heterocyclic carbene (NHC) ligands, are often employed. acs.orgnih.gov

Research has shown that N-acyl-glutarimides exhibit superior reactivity compared to other cyclic imides in Suzuki-Miyaura coupling. acs.orgnsf.gov The reaction conditions are often mild, and the cleavage of the endocyclic amide bonds of the glutarimide ring is typically not observed, highlighting the high selectivity of the process. nsf.gov Even at low catalyst loadings, high turnover numbers can be achieved. acs.orgnsf.gov The sensitivity of the glutarimide ring can present challenges, but modified conditions, such as using a fluoride (B91410) source instead of a traditional alkali base, can enhance the reaction's success while preserving the imide structure. acs.orgnih.gov

Catalyst SystemSubstratesKey FeatureReference
Pd(II)-NHCN-acyl-glutarimides and Arylboronic acidsHigh reactivity and selectivity for exocyclic N-C(O) bond cleavage. acs.org, nih.gov
Palladium/Fluoride SourceGlutarimide derivatives and Potassium trifluoroboratesMild, anhydrous conditions that preserve the glutarimide ring and its stereocenters. acs.org, nih.gov

Transamidation, the conversion of one amide into another, is another key transformation enabled by the high reactivity of N-acyl-glutarimides. acs.org These twisted amides can react with a range of amines, including non-nucleophilic and sterically hindered ones, under transition-metal-free conditions. acs.org The reaction leverages the activated nature of the exocyclic carbonyl group, which acts as a superior acylating agent. The inherent reactivity of N-acyl-glutarimides allows these reactions to proceed efficiently, often showing significantly higher conversion rates compared to less twisted amide precursors. acs.org

N-C Bond Cross-Coupling Reactions

Chemical Transformations of Substituted Piperidine-2,6-diones

Substituted piperidine-2,6-diones can undergo various chemical transformations, providing pathways to a diverse range of other molecular structures. A facile and practical method for synthesizing these scaffolds involves the reaction of substituted methyl acetates with acrylamides under transition-metal-free conditions, a process that can be scaled to the kilogram level. d-nb.inforesearchgate.net

Once formed, the piperidine-2,6-dione core can be modified. For example, the carbonyl groups of the dione (B5365651) can be reduced to yield the corresponding substituted piperidines. d-nb.info This transformation is commonly achieved using reagents such as borane (B79455) dimethyl sulfide (B99878) complex (BH₃·Me₂S). This reduction provides access to important synthetic intermediates, such as those used in the synthesis of the drug Paroxetine. d-nb.info

Additionally, the substituents on the piperidine-2,6-dione ring can be manipulated. For instance, a nitro group on an aryl substituent at the C3-position can be reduced to an amino group, leading to compounds like 3-(4-aminophenyl)piperidine-2,6-dione. d-nb.info These transformations highlight the versatility of the piperidine-2,6-dione scaffold as a building block in organic synthesis. d-nb.inforesearchgate.net

Oxidation Reactions

The piperidine-2,6-dione ring itself is relatively resistant to oxidation under mild conditions. However, the molecule possesses sites that could be susceptible to oxidation under more forcing conditions. The tertiary carbon atom at the C4 position, being benzylic, could be a potential site for oxidation, which might lead to ring opening or the introduction of a hydroxyl group.

The N-hexyl group is a saturated alkyl chain and, like other alkanes, is generally inert to common oxidizing agents. However, strong oxidation could potentially lead to hydroxylation at various positions or, in extreme cases, cleavage of the chain. The phenyl ring is also generally stable to oxidation, except under vigorous conditions that can lead to its degradation.

It is important to note that the presence of the electron-withdrawing glutarimide ring may influence the reactivity of the phenyl group towards oxidation. In related dihydropyridine (B1217469) systems, the ease of oxidation to the corresponding pyridine (B92270) is a key characteristic, a process that is biologically relevant for some calcium channel blockers that are converted to their pyridine derivatives by cytochrome P-450 in the liver. acs.org However, for the saturated piperidine-2,6-dione ring of this compound, such aromatization is not a feasible pathway.

Reduction Reactions

The most reactive sites for reduction in this compound are the two carbonyl groups of the glutarimide ring. These amide carbonyls can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄). The complete reduction of both carbonyl groups would lead to the formation of the corresponding 1-hexyl-4-phenylpiperidine. Partial reduction might yield hydroxylated intermediates. The specific outcome would depend on the reaction conditions and the stoichiometry of the reducing agent.

The phenyl group can undergo hydrogenation to a cyclohexyl ring, but this typically requires catalytic hydrogenation under high pressure and temperature, for instance, using catalysts like rhodium on carbon or platinum oxide. The piperidine-2,6-dione ring is generally stable under these conditions.

MoietyReducing AgentPotential Product(s)Conditions
Carbonyl GroupsLiAlH₄1-Hexyl-4-phenylpiperidineStirring in an inert solvent like THF
Phenyl GroupH₂/Rh-C1-Hexyl-4-cyclohexylpiperidine-2,6-dioneHigh pressure, elevated temperature

Substitution Reactions at Phenyl and Hexyl Moieties

Phenyl Moiety:

The phenyl group attached to the piperidine (B6355638) ring can undergo electrophilic aromatic substitution reactions. The piperidine-2,6-dione ring, being attached via a carbon atom, acts as an alkyl substituent on the benzene (B151609) ring. Alkyl groups are known to be activating and ortho-, para-directing for electrophilic aromatic substitution. Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to yield predominantly the ortho- and para-substituted derivatives.

However, the steric hindrance imposed by the bulky piperidine-2,6-dione ring might favor substitution at the less hindered para-position over the ortho-positions.

Hexyl Moiety:

The hexyl group, being a saturated alkyl chain, can undergo free-radical substitution reactions. For instance, in the presence of a halogen (e.g., Br₂ or Cl₂) and UV light or a radical initiator, hydrogen atoms on the hexyl chain can be substituted by halogen atoms. The selectivity of this reaction is generally low, leading to a mixture of isomeric monohalogenated products, although substitution at secondary carbons is statistically and energetically more favorable than at the primary terminal carbon.

MoietyReaction TypeReagentsExpected Products
PhenylNitrationHNO₃/H₂SO₄Ortho- and para-nitro derivatives
PhenylBrominationBr₂/FeBr₃Ortho- and para-bromo derivatives
HexylFree-Radical BrominationBr₂/UV lightMixture of brominated hexyl isomers

Nucleophilic Substitution Reactions Involving Amino and Carbonyl Groups

The nitrogen atom in the piperidine-2,6-dione ring is part of two amide functionalities, making it significantly less nucleophilic than a typical amine nitrogen due to the delocalization of its lone pair of electrons across the two adjacent carbonyl groups. Consequently, direct nucleophilic substitution at the nitrogen atom is unlikely. However, the amide N-C(O) bond can be cleaved under certain conditions. Studies on N-acyl-glutarimides have shown that the glutarimide ring can act as a leaving group in cross-coupling reactions, which is driven by the ground-state destabilization of the amide bond. acs.orgresearchgate.net

The carbonyl carbons of the glutarimide ring are electrophilic and susceptible to attack by nucleophiles. This typically leads to nucleophilic addition rather than substitution, which can result in the opening of the piperidine ring. For instance, strong nucleophiles like organolithium or Grignard reagents can add to the carbonyl groups. Hydrolysis with strong acids or bases can also lead to ring-opening, yielding a derivative of glutaric acid. The electron-withdrawing nature of the phthalimide (B116566) moiety in thalidomide (B1683933) is known to activate the glutarimide ring towards hydrolysis. nih.gov While the N-hexyl group is not as strongly electron-withdrawing, the inherent reactivity of the imide carbonyls remains.

Intramolecular Rearrangements and Tautomerism

Ring-Chain Tautomerism in Glutarimide Derivatives

Ring-chain tautomerism is a phenomenon where cyclic and open-chain isomers exist in equilibrium. For glutarimide derivatives, this type of tautomerism is not common, as the six-membered ring is generally stable. The predominant tautomeric equilibrium in simple, unsubstituted glutarimide is the amide-imidol tautomerism, where a proton can shift from the nitrogen to a carbonyl oxygen to form a hydroxy-pyridone structure.

However, for this compound, the nitrogen atom is substituted with a hexyl group, which precludes the possibility of amide-imidol tautomerism involving the nitrogen proton. The presence of alpha-hydrogens on the piperidine ring (at C3 and C5) could theoretically allow for keto-enol tautomerism, where one of the carbonyl groups enolizes.

Influence of Steric and Electronic Factors on Tautomeric Equilibrium

The equilibrium between different tautomeric forms is influenced by both steric and electronic factors. In the case of potential keto-enol tautomerism in this compound, the stability of the enol form would be influenced by the substituents.

Electronic Factors: The electronic nature of substituents on a ring can influence the acidity of alpha-protons and the stability of the resulting enol. The phenyl group at the C4 position is generally considered to be weakly electron-withdrawing or electron-donating depending on the nature of its interaction with the rest of the molecule. Its electronic effect on the acidity of the C3 and C5 protons is likely to be modest.

Steric Factors: Steric hindrance can affect the geometry of the tautomers and thus their relative stability. The bulky hexyl group on the nitrogen and the phenyl group at C4 could influence the preferred conformation of the ring and potentially affect the formation of an enol. Generally, for simple cyclic ketones, the keto form is overwhelmingly favored at equilibrium. It is expected that for this compound, the dione form would be significantly more stable than any potential enol tautomer.

Mechanistic Insights into Rearrangement Pathways

The chemical stability and rearrangement pathways of the this compound system are of significant interest for understanding its potential transformations under various chemical environments. While specific mechanistic studies on this exact molecule are not extensively documented in publicly available literature, insights can be drawn from the well-established reactivity of the N-substituted piperidine-2,6-dione (glutarimide) scaffold. The rearrangement pathways are largely governed by the reactivity of the dicarbonyl system, the nature of the N-substituent, and the influence of the C4-phenyl group.

Base-Catalyzed Rearrangements and Ring Opening

Under basic conditions, N-substituted glutarimides can undergo hydrolysis, leading to ring-opening. researchgate.netnih.govorganic-chemistry.org For this compound, a plausible mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons. This is followed by the cleavage of an amide bond, resulting in the formation of a glutaramic acid derivative.

The reaction is initiated by the formation of a tetrahedral intermediate, which then collapses to break the endocyclic C-N bond, leading to the ring-opened product. The presence of the N-hexyl group is not expected to sterically hinder the initial nucleophilic attack significantly. The 4-phenyl substituent may exert a minor electronic effect on the reactivity of the carbonyl groups.

A study on the hydrolysis of twisted N-acyl glutarimides promoted by lithium hydroxide (LiOH) demonstrated a selective C-N cleavage. nih.govorganic-chemistry.org This process is initiated by the ring opening of the glutarimide, which then facilitates the cleavage to yield primary amides under mild conditions. nih.govorganic-chemistry.org While this compound is not an N-acyl glutarimide, this study highlights the susceptibility of the glutarimide ring to base-mediated ring-opening.

Table 1: Proposed Products of Base-Catalyzed Hydrolysis of this compound

ReactantReagentProposed ProductReaction Type
This compoundNaOH(aq)5-(Hexylamino)-5-oxo-3-phenylpentanoic acidHydrolysis/Ring Opening

Acid-Catalyzed Rearrangements and Hydrolysis

In acidic media, the rearrangement of this compound is also anticipated to proceed via ring-opening hydrolysis. The mechanism would involve the protonation of one of the carbonyl oxygens, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Proton transfer and elimination of the amine can then lead to the formation of 4-phenylglutaric acid and hexylamine (B90201).

The stability of the glutarimide ring in acidic conditions can be influenced by the reaction conditions. For instance, the cyclization of α-aryl cyanoesters to form glutarimides often occurs under acidic conditions, suggesting that the ring can be stable under certain acidic environments. chemrxiv.org However, forcing conditions, such as prolonged heating in strong acid, would likely favor the hydrolytic ring-opening pathway.

Reductive Rearrangements and Ring Opening

Reductive conditions can also induce transformations in the piperidine-2,6-dione system. Studies on the reductive ring opening of glutarimides using reagents like sodium borohydride (B1222165) have been reported. nih.gov For this compound, reduction could potentially lead to a variety of products depending on the strength of the reducing agent and the reaction conditions.

A possible pathway involves the reduction of one or both carbonyl groups to hydroxyl groups, forming hydroxylactams or diols, which may be intermediates in a more complete reduction. Complete reduction of both carbonyls could lead to the corresponding 4-phenyl-1-hexylpiperidine.

Table 2: Potential Products of Reductive Transformation of this compound

ReactantReagentPotential Product(s)Reaction Type
This compoundSodium Borohydride1-Hexyl-6-hydroxy-4-phenylpiperidin-2-one / 1-Hexyl-2-hydroxy-4-phenylpiperidin-6-oneReduction
This compoundLithium Aluminum Hydride1-Hexyl-4-phenylpiperidineReduction

N-Dealkylation Pathways

Another potential transformation pathway for this compound is N-dealkylation, which involves the removal of the hexyl group from the nitrogen atom. This is a common metabolic pathway for many nitrogen-containing heterocyclic drugs. nih.govnih.govsemanticscholar.orgmdpi.comresearchgate.net While often discussed in a biological context involving cytochrome P450 enzymes, chemical methods for N-dealkylation are also known. mdpi.com

Chemical N-dealkylation can be achieved using various reagents, such as chloroformates. mdpi.com The mechanism typically involves the reaction of the tertiary amine with the reagent to form a quaternary ammonium (B1175870) intermediate, which then undergoes cleavage to yield the N-dealkylated product and an alkyl halide. Subsequent hydrolysis would yield 4-phenylpiperidine-2,6-dione (B1266656).

Metabolically, N-dealkylation is initiated by the hydroxylation of the carbon atom of the alkyl group that is attached to the nitrogen. nih.gov This forms an unstable carbinolamine intermediate which then spontaneously cleaves to yield the dealkylated amine and an aldehyde (hexanal in this case). nih.gov

Advanced Spectroscopic and Analytical Characterization of Piperidine 2,6 Diones

Structural Elucidation Techniques

The definitive identification of 1-Hexyl-4-phenylpiperidine-2,6-dione relies on a combination of sophisticated spectroscopic methods. These techniques provide detailed information about the molecular framework, functional groups, and three-dimensional arrangement of the atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of atoms within this compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the protons of the hexyl chain, the phenyl group, and the piperidine-2,6-dione core. The aromatic protons of the phenyl ring typically appear in the downfield region, around 7.2-7.4 ppm. The protons of the hexyl group would be observed in the upfield region, with the terminal methyl group appearing as a triplet around 0.9 ppm. The methylene (B1212753) protons adjacent to the nitrogen atom are expected to be shifted downfield due to the electron-withdrawing effect of the amide nitrogen.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbons of the dione (B5365651) moiety are characteristically found in the most downfield region of the spectrum, typically above 170 ppm. The aromatic carbons of the phenyl group would resonate in the 125-140 ppm range. The carbons of the hexyl chain and the piperidine (B6355638) ring would appear in the upfield region.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl-H7.20 - 7.40 (m)-
Piperidine-H43.50 - 3.70 (m)40 - 45
Piperidine-H3, H52.70 - 2.90 (m)30 - 35
N-CH₂ (Hexyl)3.80 - 4.00 (t)45 - 50
Hexyl-CH₂1.20 - 1.70 (m)22 - 32
Hexyl-CH₃0.85 - 0.95 (t)13 - 15
C=O-170 - 175
Phenyl-C-125 - 140

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show strong absorption bands characteristic of its key structural features.

The most prominent peaks would be due to the carbonyl (C=O) stretching vibrations of the dione functional group, which are typically observed in the range of 1650-1750 cm⁻¹. The presence of two carbonyl groups might lead to two distinct peaks or a broadened absorption band in this region. The C-N stretching vibration of the tertiary amide is expected to appear around 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations from the phenyl group are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the hexyl and piperidine moieties would be observed just below 3000 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Carbonyl (C=O)Stretch1650 - 1750
C-N (Amide)Stretch1200 - 1300
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 2960
C=C (Aromatic)Stretch1450 - 1600

The piperidine-2,6-dione core contains two amide bonds within a cyclic system. The planarity of these amide bonds can be distorted due to ring strain. The Winkler–Dunitz parameters (τ, χN, and χC) are used to quantify the degree of this distortion. chemicalbook.com The twist angle (τ) describes the rotation around the N-C(O) bond, while χN and χC quantify the pyramidalization at the nitrogen and carbonyl carbon atoms, respectively. chemicalbook.com In a perfectly planar amide, all these parameters would be zero. For piperidine-2,6-dione systems, some degree of pyramidalization at the nitrogen atom (non-zero χN) is expected due to the constraints of the six-membered ring.

A detailed analysis of the bond lengths and angles obtained from X-ray crystallography can provide insights into the electronic structure of the molecule. For instance, the C-N bond lengths within the amide groups of the piperidine-2,6-dione ring would be expected to be shorter than a typical C-N single bond, indicating partial double bond character due to resonance. The C=O bond lengths would also be of interest, as they can be influenced by the electronic environment and any potential intermolecular interactions in the crystal packing.

Interactive Data Table: Expected Bond Lengths and Angles for this compound from X-ray Crystallography

Bond/Angle Expected Value
C=O Bond Length1.22 - 1.25 Å
C-N (Amide) Bond Length1.33 - 1.37 Å
C-C (Piperidine Ring) Bond Length1.52 - 1.55 Å
O=C-N Angle118 - 122°
C-N-C Angle (in ring)115 - 120°

X-ray Crystallography for Solid-State Structures

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of the target compound from any impurities or byproducts of the synthesis and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method for this purpose.

For a molecule like this compound, a reversed-phase HPLC method would likely be effective. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity of >95% is generally required for pharmacological studies.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of piperidine-2,6-dione compounds. Method development for these compounds often involves optimizing the separation of enantiomers, which may exhibit different pharmacological activities. tandfonline.comtandfonline.com Direct isocratic HPLC methods have been successfully developed for a series of piperidine-2,6-dione racemic compounds. tandfonline.com

For instance, a study on various piperidine-2,6-dione analogs utilized a Chirose C-1 chiral stationary phase (CSP) under normal phase conditions. tandfonline.comtandfonline.comresearchgate.net The mobile phase typically consists of a mixture of hexane (B92381) and ethanol (B145695). tandfonline.com The separation's effectiveness is influenced by the substituents on the phenyl ring of the compounds. For example, the capacity factor (k') has been observed to decrease in the order of NH2 > CH2CH2N-(C2H5)2 > NHCOCH3 > H > SH. Conversely, the separation factor (α) and resolution factor (Rs) increase in the order of H < CH2CH2N(C2H5)2) < SH < NH2 < NHCOCH3. tandfonline.com This indicates that the nature of these substituents affects the stability of the inclusion complexes formed between the analyte and the CSP, thereby influencing chiral discrimination and resolution. tandfonline.com

Another successful approach for resolving piperidine-2,6-diones involves the use of a Kromasil CHI-DMB chiral stationary phase with a mobile phase of hexane and dioxane. nih.gov This method achieved baseline separation for several analogs, highlighting the importance of hydrogen bonding and π-π interactions in the chiral recognition mechanisms. nih.gov

ParameterHPLC Method 1HPLC Method 2
Stationary Phase Chirose C-1Kromasil CHI-DMB
Mobile Phase Hexane:Ethanol (80:20, v/v)Hexane:Dioxane (90:10 v/v)
Detection UV at 254 nmNot Specified
Analytes Piperidine-2,6-dione analoguesAminoglutethimide, Pyridoglutethimide, etc.
Chiral Recognition Inclusion complexesHydrogen bonding, π-π interactions

Chiral Chromatography for Enantiomeric Separation

The separation of enantiomers is critical in the analysis of chiral drugs like many piperidine-2,6-dione derivatives. Chiral chromatography is the primary technique employed for this purpose.

Chiral Stationary Phase Selection and Optimization

The choice of the chiral stationary phase (CSP) is paramount for achieving successful enantiomeric separation. Polysaccharide-based CSPs are widely used and have shown great efficacy. For example, two immobilized polysaccharide-based CSPs, Chiralpak IA (tris-(3,5-dimethylphenylcarbamate) derivative of amylose) and Chiralpak IB (tris-(3,5-dimethylphenylcarbamate) derivative of cellulose), have been used to resolve several racemic piperidine-2,6-dione analogues. nih.govcanberra.edu.au

In a comparative study, Chiralpak IA demonstrated superior performance over Chiralpak IB for the tested piperidine-2,6-dione analogues, yielding resolution factors between 1.00 and 5.33, whereas Chiralpak IB produced resolution factors of 0.33 to 0.67. nih.govcanberra.edu.au The separations were achieved using non-conventional mobile phases such as methyl-tert-butyl ether-THF, 100% dichloromethane, and 100% acetonitrile. nih.govcanberra.edu.au

The Chirose C-1 CSP, a highly chiral polymer, has also been effective in the direct and isocratic enantiomeric separation of twelve piperidine-2,6-dione compounds under normal phase conditions, achieving baseline separation for eight of them. tandfonline.comtandfonline.comresearchgate.net

Chiral Stationary PhaseAnalytesMobile PhaseResolution (Rs)
Chiralpak IA Aminoglutethimide, Thalidomide (B1683933), etc.Methyl-tert-butyl ether-THF (90:10, v/v)1.00 - 5.33
Chiralpak IB Aminoglutethimide, Thalidomide, etc.Methyl-tert-butyl ether-THF (90:10, v/v)0.33 - 0.67
Chirose C-1 12 piperidine-2,6-dione compoundsHexane:Ethanol (80:20, v/v)Baseline for 8 compounds
Kromasil CHI-DMB Aminoglutethimide, Pyridoglutethimide, etc.Hexane:Dioxane (90:10 v/v)Baseline separation
Micellar Electrokinetic Capillary Chromatography

Micellar Electrokinetic Capillary Chromatography (MEKC) is a powerful separation technique that extends the applicability of capillary electrophoresis to neutral analytes. nih.govwikipedia.org In MEKC, surfactants are added to the buffer solution at a concentration above their critical micelle concentration, forming micelles that act as a pseudo-stationary phase. nih.govwikipedia.org The separation is based on the differential partitioning of an analyte between the aqueous mobile phase and the micellar pseudo-stationary phase. nih.gov

This technique is particularly useful for the analysis of pharmaceutical compounds. asdlib.orgnih.gov Neutral analytes, which cannot be separated by conventional capillary zone electrophoresis, can be resolved with MEKC due to their differing hydrophobic interactions with the interior of the micelles. nih.govasdlib.org The most commonly used surfactant is sodium dodecyl sulfate (B86663) (SDS). wikipedia.org While specific applications to this compound are not detailed in the provided search results, the principles of MEKC suggest its potential for the analysis of this and related neutral piperidine-2,6-dione derivatives. csus.edu

Factors Influencing Chiral Resolution (e.g., additives, mobile phase composition)

Several factors can be manipulated to optimize the chiral resolution of piperidine-2,6-diones. The composition of the mobile phase is a critical parameter. In normal-phase HPLC, the ratio of non-polar and polar solvents, such as hexane and ethanol or dioxane, significantly impacts retention times and resolution. tandfonline.comnih.gov

The chemical structure of the analyte itself plays a crucial role. As mentioned earlier, substituents on the phenyl ring of piperidine-2,6-diones affect their interaction with the CSP and, consequently, the chiral separation. tandfonline.com The stereoselectivity of binding to a receptor, and by extension a CSP, can be a function of the orientation of substituent groups. nih.gov

Additives to the mobile phase can also enhance resolution, although specific examples for this compound were not found. In a broader context, the use of chiral selectors as additives in techniques like capillary electrophoresis is a common strategy to improve enantiomeric separation. nih.gov

Simulation Studies for Chiral Recognition Mechanisms

Molecular dynamics (MD) simulations are employed to investigate the intermolecular interactions between chiral molecules and chiral selectors at a molecular level. nih.gov These simulations can provide valuable insights into the mechanisms of chiral recognition. nih.gov

For instance, MD simulations have been used to study the binding of chiral drugs to molecular micelles, which act as chiral selectors in capillary electrophoresis. nih.gov By characterizing the nature of these interactions, researchers can better understand how chiral recognition occurs and design more effective separation methods. While specific simulation studies for this compound were not identified, this approach represents a powerful tool for elucidating the chiral recognition mechanisms of piperidine-2,6-dione compounds with various CSPs.

Supercritical Fluid Chromatography (SFC) for Stereochemical Analysis

Information specifically detailing the use of Supercritical Fluid Chromatography (SFC) for the stereochemical analysis of this compound was not available in the provided search results. However, SFC is a well-established technique for chiral separations in the pharmaceutical industry, often offering advantages in terms of speed and reduced solvent consumption compared to HPLC. It is plausible that SFC could be a viable method for the stereochemical analysis of this compound, likely employing similar polysaccharide-based chiral stationary phases as those used in HPLC.

Polymerization and Material Characterization (if applicable to hexyl chain or related derivatives)

Based on the available scientific literature, the polymerization of this compound has not been reported. As such, the subsequent material characterization subsections are not applicable.

Gel Permeation Chromatography for Molecular Weight Distribution

No data is available for the molecular weight distribution of polymerized this compound as the polymer itself has not been synthesized.

Dynamic Light Scattering for Supramolecular Structures

There is no information on the formation of supramolecular structures from this compound that would necessitate Dynamic Light Scattering analysis.

X-ray Diffraction Analysis for Amorphous Characterization

X-ray diffraction analysis has been used to study the crystal structure of various small-molecule piperidine derivatives. mdpi.combakhtiniada.ru However, without a polymeric form of this compound, an analysis of its amorphous character is not relevant.

Computational and Theoretical Investigations of Piperidine 2,6 Dione Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of 1-Hexyl-4-phenylpiperidine-2,6-dione at the atomic level. These methods, rooted in quantum mechanics, provide insights into the molecule's geometry, stability, and electronic features.

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule. For this compound, this process would typically be performed using Density Functional Theory (DFT) methods, such as B3LYP, with a suitable basis set like 6-31G*.

The piperidine-2,6-dione ring, similar to cyclohexane, is not planar and can adopt several conformations. The most stable conformations are typically variations of the chair and boat forms. The presence of a bulky phenyl group at the 4-position and a flexible hexyl chain at the nitrogen atom introduces significant steric considerations.

Conformational Isomers:

Chair Conformation: This is generally the most stable conformation for six-membered rings. The phenyl group at the 4-position can be in either an axial or equatorial position. Due to steric hindrance, the equatorial position is overwhelmingly favored.

Boat and Twist-Boat Conformations: These are higher energy conformations but can be important in understanding the molecule's dynamic behavior and its interactions with other molecules.

ParameterPhenyl (axial)Phenyl (equatorial)
Relative Energy (kcal/mol) > 50 (Reference)
Key Dihedral Angles (degrees)
C2-C3-C4-C5~55~55
C3-C4-C5-C6~-55~-55
Predicted Population at 298K (%) < 1> 99

Note: The data in this table is representative and based on computational studies of similar 4-substituted piperidine (B6355638) systems. The exact values for this compound would require specific calculations.

Electronic Structure Analysis and Bonding Characterization

Understanding the electronic structure is key to predicting a molecule's reactivity and properties. For this compound, the analysis would focus on the distribution of electron density and the nature of the chemical bonds.

The two carbonyl groups in the piperidine-2,6-dione ring are significant features. The carbon and oxygen atoms of these groups are sp² hybridized, leading to a planar arrangement of the atoms involved in the amide bonds. The nitrogen atom is also approximately sp² hybridized due to resonance with the adjacent carbonyl groups, which restricts its rotation and contributes to the rigidity of the ring.

The phenyl group is a major electronic feature, introducing a delocalized π-system. The hexyl group, being an alkyl chain, is electronically saturated and acts primarily as a steric modulator.

Key Electronic Properties:

Dipole Moment: The molecule is expected to have a significant dipole moment due to the polar carbonyl groups.

Molecular Electrostatic Potential (MEP): An MEP map would show regions of negative potential around the carbonyl oxygen atoms, indicating their propensity to act as hydrogen bond acceptors. The aromatic ring will also exhibit a region of negative potential above and below the plane of the ring.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is likely to be located on the phenyl ring, while the LUMO is expected to be centered on the carbonyl groups.

PropertyPredicted Value
Dipole Moment (Debye) 2.5 - 3.5
HOMO Energy (eV) -6.5 to -7.5
LUMO Energy (eV) -1.0 to -2.0
HOMO-LUMO Gap (eV) 4.5 - 6.5

Note: These values are estimations based on calculations of analogous molecules and can vary depending on the computational method and basis set used.

Prediction of Reactivity Patterns and Transition States

Computational chemistry is a powerful tool for predicting how a molecule will react. By calculating the energies of reactants, products, and transition states, the feasibility and mechanism of a reaction can be elucidated.

For this compound, potential reactions could include:

Hydrolysis of the imide bond: This would lead to the opening of the piperidine-2,6-dione ring.

Reactions at the carbonyl groups: These groups can undergo nucleophilic attack.

Electrophilic substitution on the phenyl ring: The phenyl group can be functionalized further.

Transition state calculations would be employed to find the lowest energy path for these reactions, providing insights into the reaction kinetics.

Correlation with Experimental Spectroscopic Data

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: The vibrational frequencies of the molecule can be calculated. The most prominent peaks would correspond to the C=O stretching vibrations of the two carbonyl groups, typically appearing in the range of 1650-1750 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be predicted. This is particularly useful for assigning the complex spectra of molecules like this compound and for confirming the predicted lowest energy conformation.

Molecular Modeling and Simulation

While quantum chemical calculations provide a detailed picture of a single molecule, molecular modeling and simulation techniques are used to study the behavior of the molecule over time and in the presence of other molecules.

Conformational Dynamics of N-Substituted Piperidine-2,6-diones

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound. An MD simulation would show how the molecule moves and changes its shape at a given temperature.

For this molecule, an MD simulation would likely show:

The piperidine-2,6-dione ring predominantly in the chair conformation with the phenyl group in the equatorial position.

The N-hexyl chain would be highly flexible, exploring a wide range of conformations.

Occasional, transient excursions to higher energy boat or twist-boat conformations of the ring might be observed.

These simulations are crucial for understanding how the molecule might interact with a biological target, as both the conformation of the molecule and its flexibility can play a role in binding.

Intermolecular Interactions and Self-Assembly Prediction

The supramolecular organization of piperidine-2,6-dione systems, including this compound, is governed by a combination of non-covalent interactions. Computational chemistry provides powerful tools to investigate these forces and predict the resulting self-assembly behavior. mdpi.com The primary intermolecular forces at play are hydrogen bonding, π-stacking, and van der Waals interactions.

The piperidine-2,6-dione core contains a secondary amine (N-H) as a hydrogen bond donor and two carbonyl groups (C=O) as hydrogen bond acceptors. This arrangement facilitates the formation of robust hydrogen-bonded chains, a critical interaction for driving the initial self-assembly process. researchgate.net In the case of this compound, the phenyl ring at the C4 position introduces the potential for π-π stacking interactions, which can further stabilize the assembled structures, often favoring T-shaped or parallel-displaced stacking modes. rsc.org The N1-hexyl group contributes through weaker, but cumulative, van der Waals forces, influencing the packing and solubility of the molecule.

Molecular Dynamics (MD) simulations are a key computational technique used to model the spontaneous aggregation of these molecules from a disordered state in a solvent. mdpi.com By simulating the movement of molecules over time, MD can reveal the step-by-step process of fibril or network formation and identify the most stable aggregated structures. These simulations allow researchers to understand how specific structural features, like the length of the N-alkyl chain or substituents on the phenyl ring, impact the morphology of the final supramolecular structure. mdpi.comrsc.org

Energy calculations, such as those using the PIXEL method, can dissect the total lattice energy into specific contributions from Coulombic, polarization, dispersion, and repulsion forces for each molecular pair. researchgate.net This allows for a quantitative understanding of the hierarchy of interactions driving the self-assembly.

Interaction TypeContributing MoietyTypical Calculated Energy (kJ/mol)Computational Method
Hydrogen BondingN-H···O=C (inter-dione)-20 to -25PIXEL Calculation, DFT
π-π StackingPhenyl-Phenyl-10 to -15DFT with dispersion correction
van der WaalsHexyl-Hexyl-5 to -10Molecular Mechanics, MD

Note: The energy values are representative for similar molecular systems and serve to illustrate the relative strengths of the interactions.

Theoretical Studies on Reaction Mechanisms

Computational modeling is instrumental in mapping the intricate details of chemical reactions that form the piperidine-2,6-dione scaffold. Density Functional Theory (DFT) is a common method employed for these investigations, providing deep insights into reaction pathways, the structure of transient species, and the energetic landscape of the transformation. chemrxiv.org

A plausible synthetic route for 4-substituted piperidine-2,6-diones involves a Michael addition followed by an intramolecular cyclization (imidation) cascade. researchgate.netresearchgate.net Theoretical studies can elucidate this proposed mechanism by modeling each step.

The reaction begins with the deprotonation of an acidic C-H bond adjacent to a carbonyl group, forming an enolate intermediate. This enolate then acts as a nucleophile in a Michael addition to an α,β-unsaturated amide. Computational modeling can confirm the structure of the enolate and the subsequent carbon-carbon bond formation. The final step is an intramolecular cyclization where the nitrogen atom of the amide attacks one of the carbonyl groups, followed by the elimination of a leaving group to form the stable six-membered piperidine-2,6-dione ring. researchgate.net Each intermediate and transition state along this pathway can be computationally isolated and characterized, confirming the proposed sequence of events. researchgate.netresearchgate.net

Key Modeled Species in a Proposed Reaction Pathway:

Reactants: e.g., Phenylacetate derivative and an N-Hexyl-acrylamide.

Intermediates: Enolate, Michael adduct, tetrahedral intermediate from cyclization.

Transition States: Structures corresponding to the highest energy point between each step.

Products: this compound.

Quantum chemical calculations are used to construct a detailed reaction energy profile, which plots the change in potential energy as the reaction progresses from reactants to products. escholarship.org This profile reveals the activation energy (or activation barrier, ΔG‡ or ΔH‡), which is the energy difference between the reactants and the highest-energy transition state. The activation barrier is a critical determinant of the reaction rate. chemrxiv.orgescholarship.org

By calculating the energies of all reactants, intermediates, transition states, and products, computational chemists can predict the feasibility of a proposed mechanism. A mechanism with high activation barriers would suggest that the reaction requires significant energy input (e.g., high temperatures) or may not be viable under standard conditions. chemrxiv.org Furthermore, these calculations can predict reaction regioselectivity and stereoselectivity by comparing the activation barriers of competing pathways; the pathway with the lowest barrier is the most kinetically favored. chemrxiv.org

Reaction StepSpeciesComputed Relative Enthalpy (kcal/mol)
1Reactants0.0
2Transition State 1 (Michael Addition)+25.0
3Michael Adduct Intermediate-5.2
4Transition State 2 (Cyclization)+15.8
5Product + Leaving Group-18.7

Note: This table presents a hypothetical energy profile for a representative multi-step synthesis of a piperidine-2,6-dione, calculated at the ωB97XD/def2-TZVP level of theory, illustrating the energetic landscape of the reaction. chemrxiv.org

Structure-Reactivity Relationships and Design Principles

Influence of Substituent Effects on Chemical Reactivity

The chemical reactivity of this compound is significantly influenced by its substituents: the N1-hexyl group and the C4-phenyl group. Computational methods allow for a systematic investigation of how these groups modulate the electronic structure and, consequently, the reactivity of the molecule. researchgate.net

N1-Hexyl Group: This alkyl group is generally considered electron-donating through an inductive effect. This can increase the electron density on the nitrogen atom and potentially influence the basicity and nucleophilicity of the molecule. Sterically, the hexyl chain can hinder the approach of reactants to the nitrogen atom or the adjacent carbonyl groups.

C4-Phenyl Group: The phenyl ring has a more complex influence. It is weakly electron-withdrawing via induction but can participate in resonance. Its presence acidifies the adjacent C4-proton, making this position susceptible to deprotonation and subsequent functionalization. The electronic properties of the phenyl ring itself can be tuned by adding electron-donating or electron-withdrawing groups at its ortho, meta, or para positions, which in turn modifies the reactivity of the entire piperidine-2,6-dione system. researchgate.net

Computational studies can quantify these substituent effects by calculating various molecular descriptors. For instance, analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the molecule's susceptibility to nucleophilic or electrophilic attack. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Deriving Structure-Reactivity Relationships from Computational Data

A primary goal of computational chemistry is to establish clear, predictive relationships between molecular structure and chemical reactivity. This is achieved by creating a dataset of structurally related molecules and calculating relevant quantum chemical descriptors for each.

The process involves:

Systematic Structural Variation: A series of virtual compounds is created based on the this compound template. Variations might include changing the length of the N-alkyl chain (e.g., methyl, ethyl, butyl, hexyl) or introducing different substituents on the C4-phenyl ring (e.g., -H, -OCH₃, -Cl, -NO₂).

Calculation of Descriptors: For each molecule in the series, computational models are used to calculate descriptors related to reactivity. These can include activation barriers for a model reaction, redox potentials, HOMO/LUMO energies, or calculated atomic charges on specific atoms. researchgate.net

Correlation and Model Building: The calculated descriptors are then plotted against the structural variations to identify trends. For example, a plot of the calculated activation energy versus the Hammett parameter of the phenyl ring substituent can reveal a linear free-energy relationship. These correlations form the basis of a predictive model, allowing researchers to estimate the reactivity of a new, unsynthesized compound based solely on its structure. researchgate.net

N-SubstituentHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
-Methyl-6.85-0.955.90
-Ethyl-6.82-0.935.89
-Butyl-6.78-0.905.88
-Hexyl-6.75-0.885.87

Note: This table shows hypothetical DFT-calculated electronic properties for a series of N-alkyl-4-phenylpiperidine-2,6-diones. The trend suggests that increasing the alkyl chain length slightly raises the HOMO energy and decreases the energy gap, implying a subtle increase in reactivity.

Computational Design of Novel Piperidine-2,6-dione Derivatives

The rational design of novel piperidine-2,6-dione derivatives is a key area of research, leveraging computational tools to predict and optimize the therapeutic potential of these compounds. This approach allows for the systematic exploration of chemical space to identify derivatives with enhanced affinity, selectivity, and desired pharmacological profiles for various biological targets. Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and the development of pharmacophore models are instrumental in guiding the synthesis of new chemical entities.

Structure-Activity Relationship (SAR) Guided Design

Computational studies have been pivotal in elucidating the structure-activity relationships of piperidine-2,6-dione derivatives. By analyzing the impact of different substituents on the piperidine-2,6-dione core, researchers can identify key structural features that govern biological activity. For instance, in the design of ligands for α1-adrenoceptor subtypes, it was discovered that the nature and length of the linker between the piperidine-2,6-dione scaffold and a phenylpiperazine moiety are critical for affinity. nih.gov

A systematic variation of substituents on the phenyl ring at the 4-position of the piperidine-2,6-dione core has also been a common strategy. The introduction of electron-withdrawing or electron-donating groups can significantly influence receptor binding and functional activity. These empirical observations are often rationalized through computational models that correlate physicochemical properties with biological outcomes.

Pharmacophore Modeling and Virtual Screening

Pharmacophore models serve as three-dimensional electronic and steric maps of the essential features required for a molecule to interact with a specific biological target. These models are developed based on the structures of known active ligands or the receptor's binding site. For piperidine-2,6-dione systems, pharmacophore models have been successfully used to design novel derivatives. For example, a refined pharmacophoric model for α1D-adrenoceptors was developed using binding data from a series of 4-phenylpiperidine-2,6-dione (B1266656) derivatives, which demonstrated high predictive power for designing new high-affinity ligands. nih.gov

Once a pharmacophore model is established, it can be used as a filter for virtual screening of large chemical databases to identify novel scaffolds or derivatives that fit the model's criteria. This approach accelerates the discovery of new lead compounds with the desired piperidine-2,6-dione core.

Molecular Docking and Binding Pose Analysis

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique provides valuable insights into the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

In the context of piperidine-2,6-dione derivatives, docking studies have been used to understand their binding to various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. nih.gov For instance, computational studies on similar piperidine-based compounds targeting the sigma 1 receptor (S1R) revealed a common binding pose where the ligands assume a linear arrangement within the binding site. nih.gov The piperidine nitrogen often acts as a positive ionizable feature, while other parts of the molecule engage with hydrophobic pockets. nih.gov

The insights gained from docking studies guide the design of new derivatives with modifications aimed at optimizing these key interactions to improve binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. In the design of novel piperidine derivatives, fragment-based QSAR models have been developed. researchgate.net These models can predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. A combinatorial library of piperidine-2,6-dione derivatives can be computationally generated and their activities predicted using a validated QSAR model, followed by further computational analysis like molecular docking for the top-scoring molecules. researchgate.net

The following interactive table provides a hypothetical example of data that could be generated from a computational design study of novel piperidine-2,6-dione derivatives, illustrating the types of data and findings that are typically reported.

DerivativeR1-SubstituentR2-SubstituentPredicted Affinity (pKi)Key Predicted Interaction
Compound A Methyl4-Chlorophenyl7.8Hydrogen bond with Ser-123
Compound B Ethyl4-Methoxyphenyl8.2Hydrophobic interaction with Phe-254
Compound C Propyl3-Fluorophenyl7.5Pi-pi stacking with Tyr-301
Compound D ButylPhenyl8.5Cation-pi interaction with Arg-150
Compound E Hexyl2-Naphthyl8.9Extended hydrophobic contact

Note: The data in this table is illustrative and intended to represent the type of information generated in computational design studies.

Future Research Directions and Emerging Areas in Piperidine 2,6 Dione Chemistry

Development of Novel Stereoselective Methodologies

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, the development of methods to selectively produce a single desired stereoisomer is a paramount goal in modern synthesis. For piperidine-2,6-diones and their precursors, research is focused on creating highly efficient stereoselective strategies.

Key areas of development include:

Asymmetric Catalysis : This involves the use of chiral catalysts to guide a reaction towards the formation of a specific enantiomer or diastereomer. Organocatalysis and transition-metal catalysis are prominent approaches being refined for the synthesis of substituted piperidines. arxiv.org

Chemo-enzymatic Synthesis : This strategy combines the selectivity of biological catalysts (enzymes) with the practicality of traditional chemical synthesis. For instance, enzymes can be used for the asymmetric dearomatization of pyridine (B92270) precursors, creating chiral building blocks for piperidine-2,6-diones with high stereochemical purity. nih.gov

Substrate and Reagent Control : This approach involves modifying the starting materials or reagents to direct the stereochemical outcome of the reaction. For example, the stereoselective reduction of imine intermediates can produce specific diastereoisomers of 2,6-disubstituted piperidines. rsc.org

Methodology Catalyst/Reagent Type Key Advantage
Asymmetric HydrogenationChiral Metal Complexes (e.g., Rh, Ru, Ir)High enantioselectivity in reducing pyridine precursors.
Organocatalytic CyclizationChiral Amines, Phosphines, etc.Metal-free, often milder reaction conditions. arxiv.org
Enzymatic DesymmetrizationHydrolases, OxidoreductasesExceptional stereoselectivity under benign conditions. nih.gov
Diastereoselective ReductionChiral Reducing Agents / Directed HydrogenationControl over relative stereochemistry in cyclic systems. rsc.org

Exploration of Unconventional Reaction Pathways

Moving beyond traditional cyclization and condensation reactions, chemists are exploring unconventional pathways to access novel piperidine-2,6-dione structures and improve synthetic efficiency. These methods often provide access to complex molecular architectures that are difficult to achieve through conventional means.

Emerging unconventional pathways include:

Photochemical Reactions : Light-induced reactions, such as [2+2] photocycloadditions, can be used to construct complex, polycyclic systems containing the piperidinone core, offering unique structural motifs. researchgate.net

Radical Cyclizations : The use of radical intermediates to form the piperidine (B6355638) ring offers alternative bond-forming strategies that can be highly effective for specific substitution patterns. arxiv.org

Multi-Component Reactions (MCRs) : MCRs, such as the Ugi reaction, allow for the assembly of complex molecules from three or more starting materials in a single step. scienmag.com This approach is highly efficient and allows for the rapid generation of diverse libraries of piperidine-2,6-dione derivatives.

Transition-Metal-Free Synthesis : Developing reactions that avoid the use of heavy metals is a key goal of green chemistry. Base-promoted cascade reactions, involving sequences like Michael addition followed by intramolecular cyclization, provide a metal-free route to substituted piperidine-2,6-diones. spectroscopyonline.com

Integration of Advanced Analytical Techniques for Real-Time Monitoring of Reactions

To optimize reaction conditions, understand mechanisms, and ensure process safety and reproducibility, researchers are increasingly integrating advanced analytical techniques for real-time, in situ monitoring. These Process Analytical Technologies (PAT) provide a continuous stream of data as the reaction happens, eliminating the need for offline sampling and analysis. mt.commt.com

Key techniques being integrated into synthetic chemistry include:

In Situ Spectroscopy :

FTIR (Fourier-Transform Infrared) and Raman Spectroscopy : These techniques monitor changes in vibrational frequencies of functional groups, allowing for the tracking of reactants, intermediates, and products in real time. rsc.orgmt.com This helps in determining reaction kinetics, identifying transient intermediates, and confirming reaction completion. mt.com

NMR (Nuclear Magnetic Resonance) Spectroscopy : Flow NMR allows for the continuous analysis of reaction mixtures as they pass through the spectrometer, providing detailed structural information on all species present. nih.gov

Mass Spectrometry (MS) : Real-time mass spectrometry techniques, such as Direct Analysis in Real Time (DART), can directly sample a reaction mixture to monitor its composition over time, providing high sensitivity and specificity. nih.govacs.org

The integration of these tools enables a deeper understanding of reaction mechanisms and facilitates rapid optimization of reaction parameters like temperature, concentration, and catalyst loading. mt.com

Expansion of Computational Modeling Capabilities for Predictive Chemical Synthesis

Computational chemistry is becoming an indispensable tool for modern synthetic planning. By modeling reaction pathways and predicting outcomes, computational methods can significantly reduce the amount of trial-and-error experimentation required.

Future developments in this area focus on:

Density Functional Theory (DFT) Calculations : DFT is used to model reaction mechanisms, calculate the energies of transition states and intermediates, and predict the stereoselectivity and regioselectivity of reactions. sumitomo-chem.co.jpmdpi.comacs.org This insight helps chemists understand why a reaction proceeds in a certain way and how to modify it to achieve a desired outcome. umn.edu

Machine Learning (ML) and Artificial Intelligence (AI) : AI algorithms are being trained on vast datasets of known chemical reactions to predict the products of new reactions, suggest optimal reaction conditions, and even propose novel synthetic routes. arxiv.orgnih.govnih.gov These predictive models can accelerate the discovery of new synthetic methodologies for piperidine-2,6-diones and other complex molecules. researchgate.netarxiv.org

Quantitative Structure-Activity Relationship (QSAR) : For medicinal chemistry applications, computational models like QSAR are used to predict the biological activity of newly designed piperidine-2,6-dione derivatives based on their molecular structure, guiding the synthesis towards compounds with higher therapeutic potential. tandfonline.comresearchgate.net

Computational Tool Application in Synthesis Primary Output
Density Functional Theory (DFT)Elucidating reaction mechanisms, calculating activation energies. sumitomo-chem.co.jpresearchgate.netReaction energy profiles, transition state geometries. acs.org
Molecular Dynamics (MD)Simulating molecule-receptor interactions, assessing conformational stability. nih.govBinding modes, interaction energies.
Machine Learning (ML) ModelsPredicting reaction outcomes, optimizing reaction conditions. arxiv.orgnih.govPredicted product structures, yields, and optimal parameters. researchgate.net
QSAR ModelingPredicting biological activity of virtual compounds. tandfonline.comPredicted potency, selectivity, or other biological endpoints. researchgate.net

Design and Synthesis of Piperidine-2,6-dione Scaffolds for Diverse Chemical Applications

The core piperidine-2,6-dione structure serves as a versatile scaffold that can be extensively modified to target a wide range of biological systems and serve various chemical purposes. Future research will continue to expand the library of these compounds to explore new applications.

Key areas of design and synthesis include:

Medicinal Chemistry :

CNS Agents : Derivatives have been designed as multireceptor atypical antipsychotics, targeting dopamine (B1211576) and serotonin (B10506) receptors. mt.com

Adrenoceptor Ligands : Specific substitution patterns on the piperidine-2,6-dione scaffold have yielded potent and selective ligands for α₁-adrenoceptor subtypes. acs.org

Bio-active Molecule Synthesis : The piperidine-2,6-dione ring is a key intermediate in the synthesis of important pharmaceuticals, including the anti-cancer drug Niraparib and the historical compound Aminoglutethimide. spectroscopyonline.com

Conformationally Rigid Scaffolds : By introducing bridges across the piperidine ring, chemists can create rigid structures that hold appended functional groups in a precise three-dimensional arrangement. nih.gov This is crucial for designing highly specific ligands for biological receptors. acs.org

Q & A

Q. What are the recommended synthetic routes for 1-Hexyl-4-phenylpiperidine-2,6-dione, and how can yield optimization be systematically approached?

  • Methodological Answer : The synthesis of this compound typically involves cyclocondensation of substituted amines with diketones or via multi-step functionalization of piperidine scaffolds. Key factors influencing yield include solvent polarity, temperature control, and catalyst selection (e.g., acid/base-mediated reactions). For optimization, employ orthogonal experimental design to test variables such as molar ratios, reaction time, and pressure. A 3-factor, 3-level orthogonal array (L9) can efficiently identify optimal conditions while minimizing experimental runs .

Example optimization parameters:

FactorLevel 1Level 2Level 3
Temp (°C)80100120
Catalyst (mol%)51015
Reaction Time (h)61218

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Refer to Globally Harmonized System (GHS) guidelines:
  • Skin/Eye Protection : Wear nitrile gloves and safety goggles due to skin irritation (H315) and serious eye damage (H319) risks .
  • Ventilation : Use fume hoods to mitigate respiratory irritation (H335).
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., hexyl chain integration at δ 0.8–1.5 ppm, aromatic protons at δ 7.2–7.6 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 289.2).
  • IR Spectroscopy : Detect carbonyl stretches (C=O) at ~1700 cm⁻¹ and amine bending modes .

Advanced Research Questions

Q. How can factorial design resolve contradictions in reaction kinetics data for this compound synthesis?

  • Methodological Answer : Contradictions in kinetic data (e.g., rate vs. temperature inconsistencies) may arise from unaccounted interactions between variables. Implement a 2^k factorial design to isolate confounding factors. For example:
  • Factors : Temperature (T), Catalyst Concentration (C), Stirring Rate (S).
  • Response : Reaction Rate.
    Statistical analysis (ANOVA) identifies significant interactions (e.g., T×C) and quantifies their impact. This approach clarifies whether observed contradictions stem from experimental noise or synergistic variable effects .

Q. What computational strategies predict the stability of this compound under oxidative or hydrolytic conditions?

  • Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for vulnerable sites (e.g., C=O groups). Pair with molecular dynamics (MD) simulations to model solvent interactions. For hydrolytic stability:
  • Simulate water molecule adsorption on the compound’s surface using COMSOL Multiphysics.
  • Compare activation energies of degradation pathways to prioritize experimental validation .

Q. How can researchers address discrepancies in bioactivity data across different assay models for piperidine-2,6-dione derivatives?

  • Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line sensitivity, solvent interference). Conduct a meta-analysis with the following steps:

Normalize data using Z-scores to account for inter-assay variability.

Apply multivariate regression to identify confounding factors (e.g., dimethyl sulfoxide (DMSO) concentration affecting solubility).

Validate findings via orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Data Contradiction Analysis Framework

StepActionExample for this compound
1Replicate experimentsConfirm inconsistent bioactivity in triplicate.
2Identify variablesCompare solvent (DMSO vs. ethanol) effects.
3Statistical modelingUse ANOVA to isolate solvent-driven variance.
4Mechanistic studyProbe solvent-compound interactions via FTIR.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.